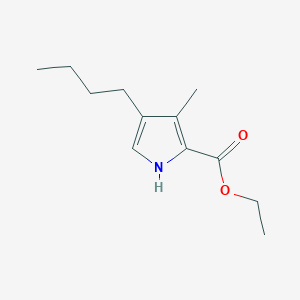
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide typically involves the reaction of 4-methylphenylphosphine with 3-phenylprop-2-en-1-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Scientific Research Applications
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include electron transfer and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methylphenyl)phosphine: Similar in structure but lacks the 3-phenylprop-2-en-1-yl group.
Triphenylphosphine: A well-known phosphine with three phenyl groups.
Tris(4-methylphenyl)phosphonium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is unique due to the presence of the 3-phenylprop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
138472-47-6 |
|---|---|
Molecular Formula |
C30H30BrP |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
tris(4-methylphenyl)-(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C30H30P.BrH/c1-24-11-17-28(18-12-24)31(29-19-13-25(2)14-20-29,30-21-15-26(3)16-22-30)23-7-10-27-8-5-4-6-9-27;/h4-22H,23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BLUPEHYOJXQVJI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC=CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)

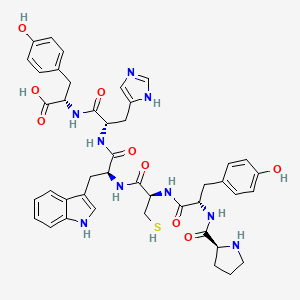
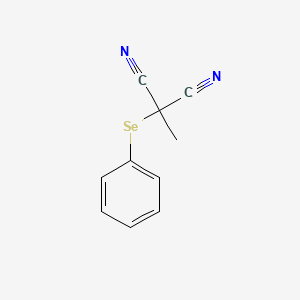
![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
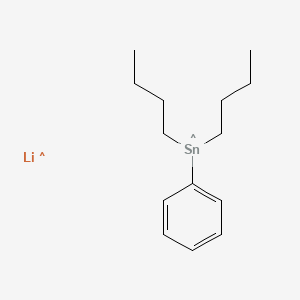
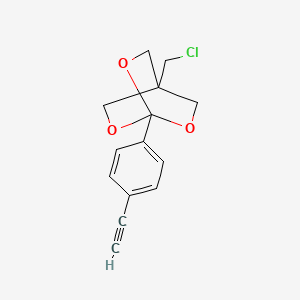
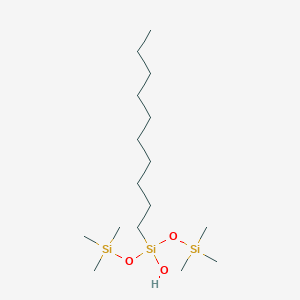
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
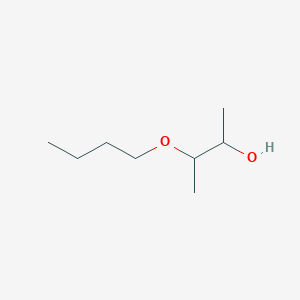
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

